molecular formula C16H17N3O3S B6034573 4-amino-5-(3,4-dimethoxybenzoyl)-2-(ethylamino)-3-thiophenecarbonitrile

4-amino-5-(3,4-dimethoxybenzoyl)-2-(ethylamino)-3-thiophenecarbonitrile

Cat. No. B6034573
M. Wt: 331.4 g/mol
InChI Key: IPAKFDQUTPYJQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-5-(3,4-dimethoxybenzoyl)-2-(ethylamino)-3-thiophenecarbonitrile, also known as AG-1478, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in cell growth and differentiation and is overexpressed in many types of cancer. AG-1478 has been extensively studied for its potential as an anticancer agent.

Mechanism of Action

4-amino-5-(3,4-dimethoxybenzoyl)-2-(ethylamino)-3-thiophenecarbonitrile is a selective inhibitor of EGFR tyrosine kinase. It works by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This results in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
4-amino-5-(3,4-dimethoxybenzoyl)-2-(ethylamino)-3-thiophenecarbonitrile has been shown to have a number of biochemical and physiological effects. It inhibits the growth of cancer cells by blocking the activity of EGFR, which is overexpressed in many types of cancer. It also induces apoptosis, or programmed cell death, in cancer cells. Additionally, 4-amino-5-(3,4-dimethoxybenzoyl)-2-(ethylamino)-3-thiophenecarbonitrile has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-amino-5-(3,4-dimethoxybenzoyl)-2-(ethylamino)-3-thiophenecarbonitrile is its selectivity for EGFR tyrosine kinase. This makes it a useful tool for studying the role of EGFR in cancer cell growth and proliferation. However, one of the limitations of 4-amino-5-(3,4-dimethoxybenzoyl)-2-(ethylamino)-3-thiophenecarbonitrile is its relatively low potency compared to other EGFR inhibitors. This can make it difficult to achieve complete inhibition of EGFR activity in some cell lines. Additionally, 4-amino-5-(3,4-dimethoxybenzoyl)-2-(ethylamino)-3-thiophenecarbonitrile has poor solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for research on 4-amino-5-(3,4-dimethoxybenzoyl)-2-(ethylamino)-3-thiophenecarbonitrile. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of 4-amino-5-(3,4-dimethoxybenzoyl)-2-(ethylamino)-3-thiophenecarbonitrile. Another area of interest is the use of 4-amino-5-(3,4-dimethoxybenzoyl)-2-(ethylamino)-3-thiophenecarbonitrile in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanisms underlying the anticancer effects of 4-amino-5-(3,4-dimethoxybenzoyl)-2-(ethylamino)-3-thiophenecarbonitrile and to identify potential biomarkers that can be used to predict response to treatment.

Synthesis Methods

4-amino-5-(3,4-dimethoxybenzoyl)-2-(ethylamino)-3-thiophenecarbonitrile can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzoyl chloride with 2-ethylthiophene-3-carbonitrile to form an intermediate product, which is then reacted with ethylamine and 4-aminophenol to yield 4-amino-5-(3,4-dimethoxybenzoyl)-2-(ethylamino)-3-thiophenecarbonitrile. The purity of the final product can be improved through recrystallization and purification by column chromatography.

Scientific Research Applications

4-amino-5-(3,4-dimethoxybenzoyl)-2-(ethylamino)-3-thiophenecarbonitrile has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 4-amino-5-(3,4-dimethoxybenzoyl)-2-(ethylamino)-3-thiophenecarbonitrile works by blocking the activity of EGFR, thereby preventing the activation of downstream signaling pathways that promote cell growth and survival. This makes it a promising candidate for the development of targeted cancer therapies.

properties

IUPAC Name

4-amino-5-(3,4-dimethoxybenzoyl)-2-(ethylamino)thiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-4-19-16-10(8-17)13(18)15(23-16)14(20)9-5-6-11(21-2)12(7-9)22-3/h5-7,19H,4,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPAKFDQUTPYJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C(=C(S1)C(=O)C2=CC(=C(C=C2)OC)OC)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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